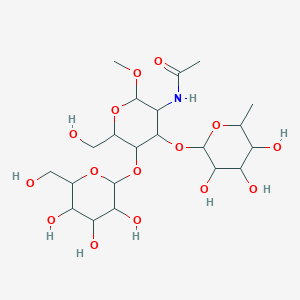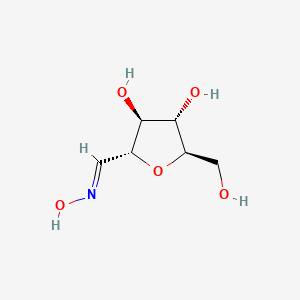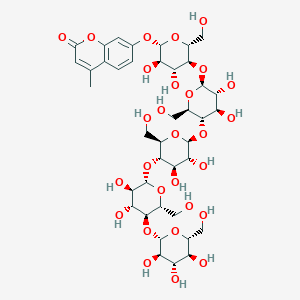
4-Methylumbelliferyl-b-cellopentaoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl-β-cellopentaoside is a compound of interest in biochemical research due to its properties and interactions with various enzymes, particularly those involved in cellulose degradation. It serves as a substrate analogue for cellulases, facilitating the study of enzyme kinetics and specificity under various conditions.
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-β-cellopentaoside involves multiple steps, including the treatment of partially N-acetylated chitooligosaccharide mixtures, peracetylation, and subsequent reactions with 4-methylumbelliferone and a Lewis acid catalyst, yielding the target compound with an overall yield of 32% (Huang, 2009).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl-β-cellopentaoside is crucial for its function as a substrate or inhibitor in biochemical assays. Its structure allows for specific interactions with enzymes, such as cellulases, providing insights into enzyme specificity and reaction mechanisms.
Chemical Reactions and Properties
4-Methylumbelliferyl-β-cellopentaoside acts as a nonhydrolyzable substrate analogue for cellulases, aiding in the study of enzyme kinetics. It is not hydrolyzed by the catalytic domain of cellulase under conditions where natural substrates are degraded, indicating its role as a stable analog for binding studies (Barr & Holewinski, 2002).
Physical Properties Analysis
Physical properties such as solubility, stability, and fluorescence under various conditions are important for the use of 4-Methylumbelliferyl-β-cellopentaoside in biochemical assays. Its stability and fluorescent properties make it a valuable tool for monitoring enzyme activity and interactions.
Chemical Properties Analysis
The chemical properties of 4-Methylumbelliferyl-β-cellopentaoside, including its reactivity with specific enzymes and inhibition effects, are fundamental to its application in research. Its interaction with chitinase, as shown by its inhibition effect, demonstrates the compound's utility in studying enzyme inhibition and substrate specificity (Huang, 2009).
Scientific Research Applications
Cytotoxic and Antitumor Attributes Research into 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) and its derivatives has showcased significant cytotoxic activities, particularly in cancer therapy. These compounds have demonstrated exceptional abilities in countering multidrug-tumor resistance, enhancing tumor sensitivity to phototherapy, and mitigating the side effects of conventional chemotherapeutic drugs. The structural modifications of 4-methylumbelliferone derivatives have been extensively studied to optimize their selectivity and efficacy against various cancer phenotypes, indicating a potential pathway for the development of more effective and targeted cancer treatments (Mustafa, Abdulaziza, & Jasim, 2021); (Abdulaziz & Mustafa, 2020).
Role in Glioblastoma Research In the context of glioblastoma (GBM), the most aggressive and lethal brain tumor, 4-methylumbelliferone has been implicated in research focusing on the tumor microenvironment. Studies suggest that modifying the extracellular matrix components, such as hyaluronan (HA), using 4-methylumbelliferone may impact GBM progression. These interventions aim at not only reducing tumor proliferation and invasion but also at increasing the efficacy of existing therapeutic modalities, thereby potentially improving patient outcomes (Pibuel et al., 2021).
Microbiological Applications The compound's utility extends into microbiological research, particularly in the systematics and identification of Streptomyces species. Through the use of enzyme tests that exploit fluorophores like 4-methylumbelliferone, researchers have improved the classification and identification processes for various Streptomyces species. This approach enhances our understanding of microbial diversity and aids in the discovery of new antibiotics (Goodfellow, Ferguson, & Sanglier, 1992).
Fluorescent Chemosensors Development Moreover, 4-methyl-2,6-diformylphenol (DFP), closely related to 4-methylumbelliferone, has been a basis for developing fluorescent chemosensors. These chemosensors have found applications in detecting a wide range of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore their potential in environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).
Safety And Hazards
Future Directions
Research on 4-Methylumbelliferyl-b-cellopentaoside and related compounds is ongoing. For example, 4-Methylumbelliferone has been shown to have potential therapeutic applications in improving glioblastoma therapy . Additionally, research is being directed towards designing and synthesizing new 4-Methylumbelliferone-derived products exhibiting the best selectivity and green-side potentials .
properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBJSRGXVXZHF-IAOVRSOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-b-cellopentaoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

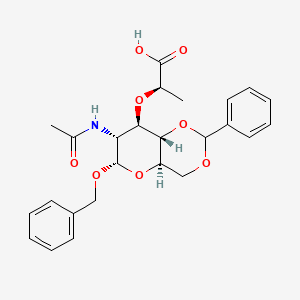
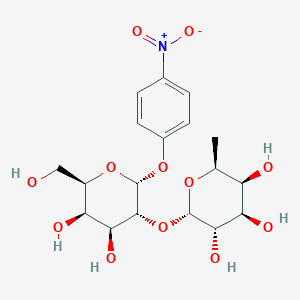

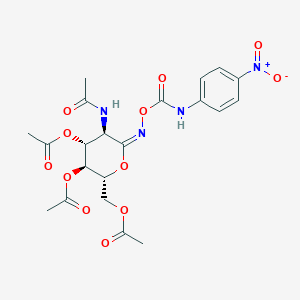
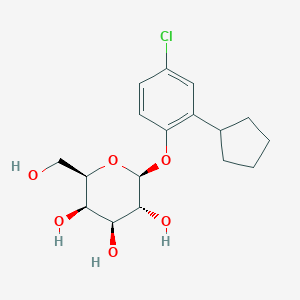
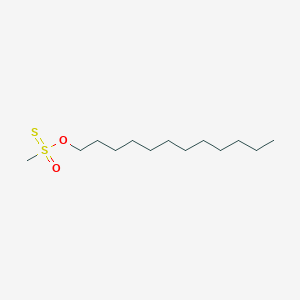
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
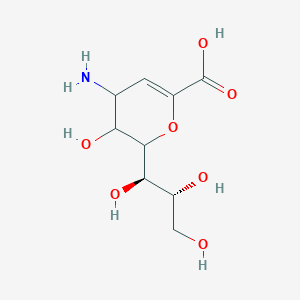

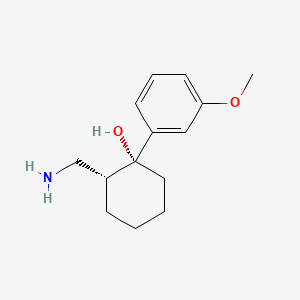
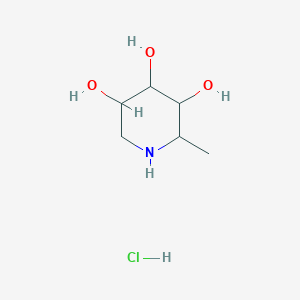
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
